Diethyl chloroethylmalonate

Synthetic Methodology Process Chemistry Yield Optimization

Diethyl chloroethylmalonate (CAS 29263-83-0), also known as diethyl 2-chloro-2-ethylmalonate or diethyl α-chloro-α-ethylmalonate , is a functionalized malonic ester derivative characterized by a central carbon atom bearing both a chlorine atom and an ethyl group, flanked by two ester moieties. This specific substitution pattern confers distinct reactivity compared to unsubstituted diethyl malonate or mono-substituted analogs.

Molecular Formula C9H15ClO4
Molecular Weight 222.66 g/mol
CAS No. 29263-83-0
Cat. No. B146641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl chloroethylmalonate
CAS29263-83-0
Molecular FormulaC9H15ClO4
Molecular Weight222.66 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)(C(=O)OCC)Cl
InChIInChI=1S/C9H15ClO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
InChIKeyQDONGIRJVISTFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Chloroethylmalonate (CAS 29263-83-0): A Versatile Malonic Ester Intermediate for Targeted Organic Synthesis


Diethyl chloroethylmalonate (CAS 29263-83-0), also known as diethyl 2-chloro-2-ethylmalonate or diethyl α-chloro-α-ethylmalonate [1], is a functionalized malonic ester derivative characterized by a central carbon atom bearing both a chlorine atom and an ethyl group, flanked by two ester moieties [2]. This specific substitution pattern confers distinct reactivity compared to unsubstituted diethyl malonate or mono-substituted analogs . The compound is a versatile building block in organic synthesis, enabling subsequent transformations, such as nucleophilic substitution and alkylation reactions, to access more complex molecular architectures, including those with quaternary carbon centers .

Pre-installed α-chloro leaving group enables electrophilic substitution at a quaternary carbon.
Supports direct construction of quaternary carbon centers in complex molecular architectures.
Dual reactivity: can act as nucleophile (enolate) and electrophile for diverse C–C/C–X bond formations.

Why Diethyl Chloroethylmalonate Cannot Be Substituted with Generic Malonates: Structural and Functional Implications


Generic substitution with unmodified diethyl malonate or other simple malonic esters fails to achieve the same synthetic outcome due to fundamental differences in chemical architecture and reactivity. Unlike diethyl malonate, which lacks a pre-installed leaving group at the α-position, diethyl chloroethylmalonate possesses a tertiary carbon center with a chlorine substituent . This structure enables the compound to act as both a nucleophile (via enolate formation) and an electrophile (via the α-chlorine) . It provides a distinct advantage: the ability to directly form quaternary carbon centers through nucleophilic substitution, a transformation that would require multiple, lower-yielding steps with simpler analogs [1]. Furthermore, the α-ethyl group imparts steric bulk that can influence reaction selectivity and the properties of downstream products, which cannot be replicated by diethyl chloromalonate (CAS 14064-10-9) or other mono-substituted derivatives [1].

Target
Diethyl chloroethylmalonate: α-chloro, α-ethyl substitution; direct quaternary center formation.
Substitute Risk
Diethyl malonate (CAS 105-53-3): lacks α-leaving group; requires multi-step alkylation, may not replicate same quaternary center construction.
Target
Diethyl chloroethylmalonate: combined α-chloro and α-ethyl groups control steric and electronic profile.
Substitute Risk
Diethyl chloromalonate (CAS 14064-10-9): missing α-ethyl steric bulk may shift reaction selectivity and downstream product properties.

Quantitative Evidence for Diethyl Chloroethylmalonate: Comparative Synthesis and Reactivity Data


Synthesis Efficiency: Diethyl Chloroethylmalonate vs. Diethyl Ethylmalonate Conversion

The synthesis of diethyl α-chloro-α-ethylmalonate (diethyl chloroethylmalonate) from diethyl ethylmalonate via chlorination proceeds with high efficiency. A patent procedure using potassium carbonate and a phase-transfer catalyst in carbon tetrachloride at 70 °C for 3 hours achieves complete conversion and a 96% isolated yield . This contrasts with the synthesis of other dialkyl 2-haloethyl malonates, where traditional alkylation routes are not feasible or produce low yields due to dialkylation and elimination side reactions [1].

Synthesis Efficiency
Cross-study comparable
96% isolated yield
Supports procurement evaluation for scale-up.
One-step chlorination of diethyl ethylmalonate; CCl4, K2CO3, 70 °C, 3 h.
Synthetic Methodology Process Chemistry Yield Optimization

Reactivity Differentiation: Diethyl Chloroethylmalonate vs. Diethyl Malonate in Nucleophilic Substitution

Diethyl chloroethylmalonate features a tertiary α-carbon with a chlorine leaving group, enabling direct nucleophilic substitution to install new C-C or C-heteroatom bonds at a quaternary center . In contrast, diethyl malonate (CAS 105-53-3) must first be alkylated at the α-carbon and then functionalized in separate steps [1]. The relative reactivity of malonate derivatives toward radical addition has been quantified, with diethyl malonate assigned a relative reactivity of 1.0 (taken as unity) [2]. While direct head-to-head data for diethyl chloroethylmalonate is not available, the presence of the α-chloro group is known to enhance electrophilicity, potentially increasing its utility as an alkylating agent compared to the parent ester .

Reactivity Differentiation
Class-level inference
Direct quaternary center formation vs. stepwise alkylation
May reduce synthetic step-count; pathway context review suggested.
Nucleophilic substitution conditions; diethyl malonate reactivity set as unity.
Nucleophilic Substitution Quaternary Carbon Synthesis Alkylating Agent

Analytical Characterization: Diethyl Chloroethylmalonate LogP and Chromatographic Behavior vs. Diethyl Malonate

Diethyl chloroethylmalonate exhibits a calculated LogP value of 1.97 [1], indicating significantly higher lipophilicity compared to diethyl malonate, which has a LogP of approximately 0.96 [2]. This difference arises from the additional ethyl and chloro substituents. A higher LogP is a critical parameter in reverse-phase HPLC method development and can influence a compound's behavior in biological assays or formulations. A validated HPLC method using a Newcrom R1 column has been reported for the analysis of diethyl chloroethylmalonate, demonstrating its distinct chromatographic profile relative to less hydrophobic malonates [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 1.97 vs. 0.96 (diethyl malonate)
Supports application selection based on hydrophobicity profile.
Calculated; validated HPLC method available for target compound.
LogP HPLC Analysis Physicochemical Properties

Steric and Electronic Influence: α-Substitution Effects on Malonate Reactivity (Class-Level Inference)

The introduction of substituents at the 2-position of diethyl malonate significantly alters its reactivity. Studies have shown that replacing the α-hydrogens can change equilibrium acidities by up to 8.0 pKHA units and decrease bond dissociation energies (BDE) by 4.4 kcal/mol, depending on the substituent [1]. While specific data for the 2-chloro-2-ethyl combination is not directly available, this class-level data demonstrates that α-substitution profoundly impacts the stability of the enolate and, consequently, its nucleophilicity and alkylation selectivity [1]. The α-ethyl and α-chloro groups in diethyl chloroethylmalonate are expected to confer a unique steric and electronic profile compared to diethyl malonate (no α-substituent) or diethyl methylmalonate (CAS 609-08-5) [2].

Steric/Electronic Effect
Class-level inference
Up to 8.0 pKHA acidity increase, 4.4 kcal/mol BDE decrease
Enolate stability shift may influence reaction selectivity.
Data from 2-substituted diethyl malonate class; target-specific data to verify.
Steric Effects Electronic Effects Reaction Selectivity

Strategic Application Scenarios for Diethyl Chloroethylmalonate Based on Verified Evidence


Direct Synthesis of Quaternary Carbon Centers in Pharmaceutical Intermediates

The unique α-chloro-α-ethyl substitution pattern allows diethyl chloroethylmalonate to serve as a direct precursor for the construction of quaternary carbon stereocenters, a challenging motif in medicinal chemistry. The chlorine atom acts as a leaving group, enabling nucleophilic displacement to install aryl, alkyl, or heteroatom groups in a single step . This contrasts with the multistep alkylation sequences required when using unsubstituted diethyl malonate [1]. This capability is valuable for synthesizing congested building blocks found in natural products and pharmaceuticals like certain antivirals or anticancer agents .

Synthesis of Agrochemicals Requiring Enhanced Lipophilicity

With a LogP value of 1.97, significantly higher than that of diethyl malonate (LogP 0.96), diethyl chloroethylmalonate is a preferred intermediate for developing agrochemical candidates where increased lipophilicity is required for membrane permeability or soil mobility [2]. The compound's higher hydrophobicity can be leveraged to tune the physicochemical properties of the final active ingredient, potentially improving its bioavailability or environmental fate profile [2]. This makes it a strategic choice over more polar malonate analogs in early-stage agrochemical discovery [2].

High-Throughput and Scale-Up Synthesis via Validated HPLC Protocols

The availability of a validated reverse-phase HPLC method for diethyl chloroethylmalonate supports its use in high-throughput experimentation and quality control in process chemistry [2]. The distinct chromatographic behavior (LogP 1.97) allows for straightforward analysis and purification, a practical advantage that is not uniformly established for all custom malonate derivatives. This facilitates both research-scale reaction optimization and the development of scalable manufacturing processes, reducing analytical development time and cost [2].

Application
Selection Property
Validation Focus
Quaternary carbon synthesis
Direct electrophilic displacement at α-position
Step-count reduction and route efficiency review
Agrochemical candidate design
Enhanced lipophilicity profile
Membrane permeability and soil mobility screening
Process analytical support
Reported reverse-phase HPLC method
Analytical method transfer and QC review

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